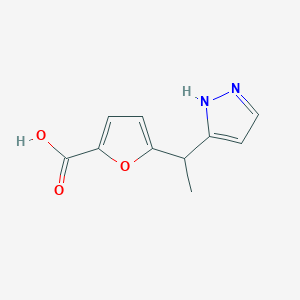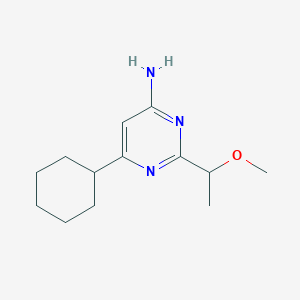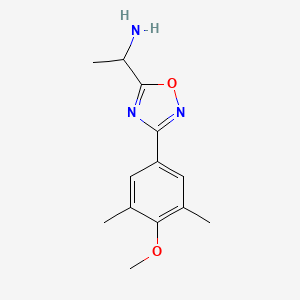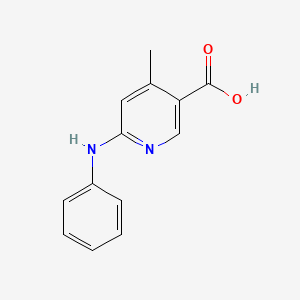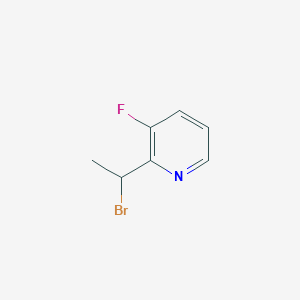
2-(1-Bromoethyl)-3-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Bromoethyl)-3-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines It features a pyridine ring substituted with a bromoethyl group at the second position and a fluorine atom at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoethyl)-3-fluoropyridine typically involves the halogenation of a suitable pyridine derivative. One common method is the bromination of 3-fluoropyridine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-(1-Bromoethyl)-3-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethylformamide (DMF) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromine atom.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reaction, products can range from alcohols to ketones or alkanes.
科学的研究の応用
2-(1-Bromoethyl)-3-fluoropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting the central nervous system.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 2-(1-Bromoethyl)-3-fluoropyridine depends on its application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the pyridine ring. In biological systems, the compound may interact with specific enzymes or receptors, altering their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
2-Bromo-3-fluoropyridine: Lacks the ethyl group, making it less versatile in certain synthetic applications.
2-(1-Chloroethyl)-3-fluoropyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
2-(1-Bromoethyl)-4-fluoropyridine: Fluorine atom is at a different position, affecting its chemical properties and reactivity.
Uniqueness
2-(1-Bromoethyl)-3-fluoropyridine is unique due to the specific positioning of the bromoethyl and fluorine groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical research.
特性
CAS番号 |
1372891-53-6 |
|---|---|
分子式 |
C7H7BrFN |
分子量 |
204.04 g/mol |
IUPAC名 |
2-(1-bromoethyl)-3-fluoropyridine |
InChI |
InChI=1S/C7H7BrFN/c1-5(8)7-6(9)3-2-4-10-7/h2-5H,1H3 |
InChIキー |
RHORIPVIIQCCII-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC=N1)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11790397.png)

![2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B11790405.png)

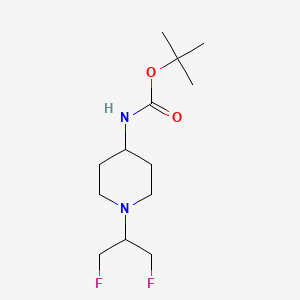
![Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate](/img/structure/B11790420.png)
